molecular formula C11H11N3O2S B3292532 N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 878065-83-9

N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B3292532
CAS No.: 878065-83-9
M. Wt: 249.29 g/mol
InChI Key: RSNKJFPMFSTGDQ-UHFFFAOYSA-N
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Description

N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that features an imidazole ring, a phenyl group, and a sulfanyl-acetamide moiety. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the cyclization of amido-nitriles. This reaction is catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: A bactericidal agent.

Uniqueness

N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to its combination of an imidazole ring, a phenyl group, and a sulfanyl-acetamide moiety. This unique structure allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities .

Properties

IUPAC Name

N-hydroxy-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(13-16)8-17-11-12-6-7-14(11)9-4-2-1-3-5-9/h1-7,16H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKJFPMFSTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701333540
Record name N-hydroxy-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878065-83-9
Record name N-hydroxy-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701333540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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